![molecular formula C20H21N3O2S2 B2988623 2-(allylthio)-8,8-dimethyl-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627048-04-8](/img/structure/B2988623.png)
2-(allylthio)-8,8-dimethyl-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific reactions used. Without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The properties of the compound would be influenced by these structural features .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. For example, the allylthio group might be involved in reactions with electrophiles, and the pyrimido[4,5-b]quinoline core might undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of the molecule, and its melting and boiling points would depend on the strength of the intermolecular forces .Aplicaciones Científicas De Investigación
Synthesis Techniques and Chemical Properties One study elaborates on the synthesis and evaluation of antioxidant activities of new hexahydropyrimido[5,4-c]quinoline derivatives, which are synthesized through a two-step process starting from tetrahydropyrimidine-5-carboxylates, prepared via the Biginelli reaction. These compounds exhibit notable antioxidant properties, assessed through their scavenging effects on radicals, indicating the compound's potential utility in contexts requiring antioxidant capabilities (Ismaili et al., 2008).
Chemical Reactions and Mechanisms Another research discusses the intramolecular nitrene insertions into thiophen rings, leading to the formation of thieno[3,2-b]quinoline derivatives. The study provides insights into the reaction mechanisms and the conditions under which these transformations occur, contributing to a deeper understanding of the compound's chemical behavior and potential for creating structurally related molecules (Cliff et al., 1974).
Heterocyclic Chemistry and Drug Design Research into new ring systems derived from 4,5-diaminobenzo[b]thiophen and its derivatives highlights the synthesis of complex heterocyclic compounds, including thieno[3,2-e][2,1,3]benzothiadiazole derivatives. These studies are pivotal in the field of heterocyclic chemistry and have implications for drug design and development, showcasing the versatility and potential pharmaceutical applications of such compounds (Chapman et al., 1971).
Multicomponent Synthesis Approaches The Hantzsch-like synthesis of bis(sulfanediyl)bis(tetrahydropyrimido[4,5-b]quinoline-4,6-diones) linked to various cores, utilizing bis(sulfanediyl)bis(6-aminopyrimidin-4-ones) as precursors, represents an innovative approach to creating complex molecules through multicomponent reactions. This method highlights the efficiency and versatility of such synthetic strategies in constructing elaborate molecular architectures (Diab et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
8,8-dimethyl-2-prop-2-enylsulfanyl-5-thiophen-2-yl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c1-4-7-27-19-22-17-16(18(25)23-19)15(13-6-5-8-26-13)14-11(21-17)9-20(2,3)10-12(14)24/h4-6,8,15H,1,7,9-10H2,2-3H3,(H2,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVWKADFQFXOKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC=C)C4=CC=CS4)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(allylthio)-8,8-dimethyl-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

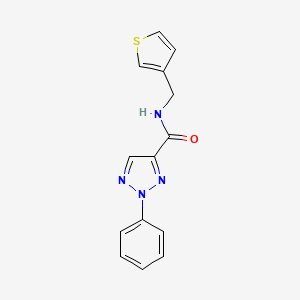
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2988541.png)
![2-Chloro-5-[1-(cyclopropylmethyl)-3,6-dihydro-2H-pyridin-4-yl]pyridine](/img/structure/B2988542.png)
![N-(2,6-dimethylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2988543.png)
![[(2R)-2-Aminobutyl]dimethylamine dihydrochloride](/img/structure/B2988544.png)
![(1R,5S)-8-((3,4-difluorophenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2988548.png)
![N-(3,5-dimethylphenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B2988551.png)

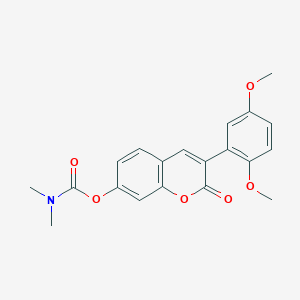
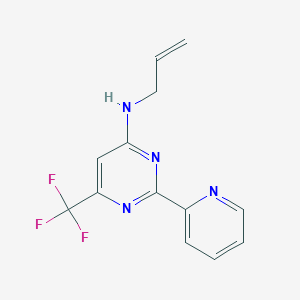
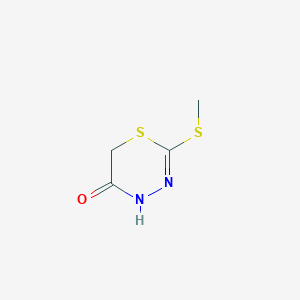
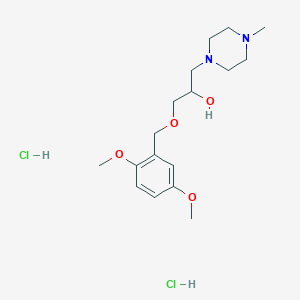
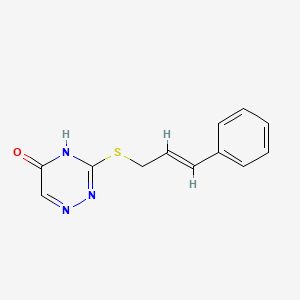
![3-phenyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B2988563.png)